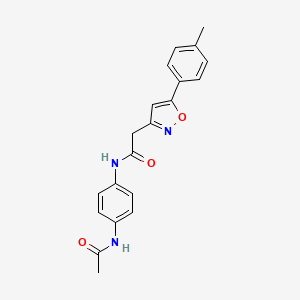

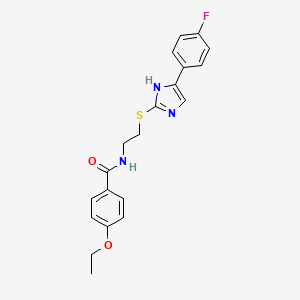

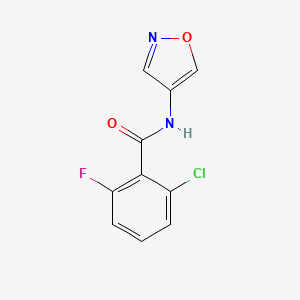

3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based compounds have been the subject of interest for many scientists due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be complex and varied. For example, a nickel (II) complex of 2-((3-methylthiophen-2-yl)methylene)hydrazinecarbothioamide was synthesized and characterized by elemental analysis, FTIR, NMR, and single-crystal X-ray crystallographic technique .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, 3-(3-Methylthiophen-2-yl)aniline is a liquid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

One significant application is in the synthesis of novel compounds with potential biological activities. Research has shown the synthesis of various derivatives incorporating the 2H-chromen-2-one scaffold, which are explored for their biological activities. For instance, the synthesis of novel 5-amino-4-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-3-arylthiophene-2-carbonitriles demonstrates the use of environmentally benign conditions and highlights the compound's broad substrate scope and potential for various biological applications (Kavitha et al., 2018). This suggests the compound's versatility in synthesizing materials with potential therapeutic uses.

Antimicrobial Activity

Another application is in the development of antimicrobial agents. A series of compounds were synthesized, incorporating the 2H-chromen-2-one moiety, and evaluated for their antimicrobial activity. This research underscores the potential of such compounds in creating new antimicrobial agents to combat resistant strains of bacteria and fungi. For example, certain derivatives exhibited significant antimicrobial activity against selected Gram-positive and Gram-negative bacterial strains, showcasing their potential in medical applications to address antibiotic resistance (Bhat et al., 2013).

Optoelectronic Applications

Additionally, derivatives of 2,5-diphenyl-1,3,4-oxadiazole, which share structural similarities with the compound , have been reported as luminescent materials for light-emitting diodes (LEDs). This demonstrates the compound's potential application in the field of optoelectronics, where its derivatives can be utilized as efficient blue and green emitting materials in LED devices (Kaminorz et al., 2000).

Antioxidant and Antihyperglycemic Agents

Furthermore, the synthesis of coumarin derivatives containing pyrazole and indenone rings, which are structurally related to the compound of interest, have been explored for their potent antioxidant and antihyperglycemic activities. This indicates the compound's potential utility in developing treatments for oxidative stress-related conditions and diabetes management (Kenchappa et al., 2017).

Mechanism of Action

Thiophene Derivatives

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Oxadiazole Derivatives

The compound also contains an oxadiazole ring. Oxadiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

Cellular Effects

Some thiophene derivatives have shown significant inhibitory activity toward LOX and COX-2, which could influence cell function

Molecular Mechanism

Some thiophene derivatives have been shown to bind to the catalytic domain of LOX and COX-1 and COX-2 strongly with high atomic contact energy

Dosage Effects in Animal Models

Some thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10^−4 M .

Metabolic Pathways

Some thiophene derivatives have been shown to undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Properties

IUPAC Name |

3-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3S/c1-9-6-7-22-13(9)15-18-17-14(21-15)11-8-10-4-2-3-5-12(10)20-16(11)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFFEQJHXTXQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2596627.png)

![4-[2-(Dimethylamino)ethyl]piperidin-4-ol](/img/structure/B2596629.png)

![2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B2596637.png)

![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)